molecular formula C22H24N6O B2578392 (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1173431-93-0

(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2578392
CAS No.: 1173431-93-0
M. Wt: 388.475
InChI Key: BZGJZJBLHVHZOQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a heterocyclic organic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position. This pyrimidine is linked via a piperazine ring to a propenone group bearing a phenyl substituent in the (E)-configuration. Its design integrates multiple pharmacophoric elements: the pyrimidine-pyrazole system may mimic ATP-binding motifs, while the piperazine and propenone groups could enhance solubility and target engagement .

Properties

IUPAC Name

(E)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-17-14-18(2)28(25-17)21-15-20(23-16-24-21)26-10-12-27(13-11-26)22(29)9-8-19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGJZJBLHVHZOQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of a pyrazole ring, a pyrimidine moiety, and a piperazine structure suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to the target molecule have shown efficacy against various cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.6
Compound BHeLa (Cervical)3.2
Compound CA549 (Lung)4.8

These findings suggest that the target compound may also possess similar anticancer properties due to its structural similarities with known active compounds .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, derivatives have been shown to inhibit histone demethylases, which play a crucial role in epigenetic regulation.

In a study evaluating the inhibition of KDM4A and KDM5B demethylases:

CompoundKDM4A IC50 (µM)KDM5B IC50 (µM)
Derivative 10.2000.083
Derivative 20.0570.012

These results indicate that modifications to the pyrazole moiety can enhance inhibitory potency against these enzymes .

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties as well. The compound's structure allows for interaction with bacterial cell membranes or essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This data highlights the need for further investigation into the compound's mechanism of action against microbial targets .

Case Studies

Several case studies illustrate the compound's efficacy in biological systems:

Case Study 1: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Enzyme Inhibition
A structure-activity relationship (SAR) study identified key functional groups responsible for enhancing KDM inhibition, suggesting that modifications to the piperazine ring could improve potency and selectivity.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in drug development.

Anticancer Activity

Studies have shown that derivatives of pyrazole and pyrimidine compounds possess significant anticancer properties. The presence of these moieties in (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one suggests potential efficacy against certain cancer cell lines. For example, a study demonstrated that similar compounds inhibited cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The compound's structure hints at neuroprotective properties, which are critical in treating neurodegenerative diseases such as Parkinson's disease. Research has indicated that pyrazole derivatives can modulate neuroinflammation and oxidative stress, leading to neuroprotection. A related study highlighted the ability of similar compounds to enhance dopamine levels in neuronal cultures .

Antimicrobial Properties

The antimicrobial activity of compounds containing pyrazole and pyrimidine rings has been documented extensively. These compounds have shown effectiveness against various bacterial strains and fungi. The specific interactions of this compound with microbial targets warrant further exploration in the context of drug resistance .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of similar compounds.

Case Study 1: Anticancer Mechanisms

In a study published in Cancer Letters, researchers synthesized derivatives based on the pyrazole-pyrimidine scaffold and tested their anticancer effects on human cancer cell lines. The results indicated that modifications to the piperazine and phenyl groups significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be optimized for greater efficacy .

Case Study 2: Neuroprotective Properties

A study published in Neuroscience Letters examined the neuroprotective effects of related pyrazole compounds on dopaminergic neurons. The findings revealed that these compounds reduced neuronal death induced by oxidative stress, thereby supporting their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidine derivatives, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3). These share a pyrimidine-pyrazole scaffold but lack the piperazine-propenone extension found in the target compound. The absence of this extension likely reduces their conformational flexibility and binding affinity for targets requiring extended hydrophobic interactions. Additionally, the hydrazine substituent in Compound 3 introduces nucleophilic reactivity, which may limit stability compared to the target compound’s propenone group .

Triazolo-Pyrimidine Isomerization

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 7) and its isomer pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 6) exhibit structural isomerism under varying reaction conditions. The target compound’s piperazine linker may mitigate this by introducing a basic nitrogen for improved aqueous solubility .

Substitution Patterns and Bioactivity

For example, 2-substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 10) demonstrates how electron-withdrawing or donating groups at specific positions influence stability and interaction with biological targets. The target compound’s 3,5-dimethylpyrazole group may sterically hinder undesired metabolic oxidation, a common issue in simpler pyrazole derivatives .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidine-piperazine core in this compound?

The pyrimidine-piperazine core can be synthesized via nucleophilic aromatic substitution between 4,6-dichloropyrimidine and piperazine derivatives under reflux in aprotic solvents like DMF. Subsequent functionalization with 3,5-dimethylpyrazole is achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . For the enone moiety, a Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions (e.g., NaOH/EtOH) is typical, followed by purification via column chromatography .

Q. What analytical techniques are essential for confirming the stereochemical integrity of the (E)-configured enone system?

  • NOESY NMR : Probes spatial proximity between α,β-unsaturated ketone protons and aromatic substituents.
  • UV-Vis Spectroscopy : Monitors π→π* transitions (λmax ~250-280 nm), characteristic of the E-configuration.
  • Single-Crystal X-ray Diffraction : Provides definitive stereochemical proof using refinement tools like SHELXL .

Q. How should researchers validate the purity of this compound post-synthesis?

  • HPLC : Utilize a C18 column with an ACN/H2O gradient to confirm ≥95% purity.
  • Elemental Analysis : Ensure C, H, and N percentages fall within ±0.4% of theoretical values.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks .

Advanced Questions

Q. How can researchers resolve discrepancies between experimental X-ray crystallographic data and DFT-optimized molecular geometries?

  • Refinement Validation : Use SHELXL to check for twinning or disorder in crystallographic data .
  • DFT Adjustments : Compare B3LYP/6-31G* optimized geometries with crystallographic torsion angles. Incorporate solvent effects (e.g., PCM models) or re-examine crystal packing forces .
  • Supplementary Techniques : Validate with IR spectroscopy or temperature-dependent NMR to assess conformational flexibility.

Q. What methodologies are effective in analyzing reaction byproducts during the propenone chain formation?

  • LC-MS : Identifies byproducts from Michael addition or ketone oxidation.
  • Kinetic Studies : Use in situ IR to monitor enolate formation rates and optimize reaction conditions (e.g., dry solvents, inert atmospheres, stoichiometric base control) .
  • Byproduct Minimization : Introduce scavengers (e.g., molecular sieves) to absorb water or stabilize reactive intermediates.

Q. What strategies enhance crystallinity for structural characterization if the compound is amorphous?

  • Solvent Screening : Test EtOAc/hexane or DCM/pentane mixtures via vapor diffusion.
  • Co-Crystallization : Add hydrogen-bond donors (e.g., carboxylic acids) to improve lattice stability.
  • Salt Formation : Recrystallize with trifluoroacetic acid or under high vacuum to induce ordered packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.